molecular formula C17H26N4S2 B1622210 Peratizole CAS No. 29952-13-4

Peratizole

Cat. No.: B1622210
CAS No.: 29952-13-4
M. Wt: 350.5 g/mol
InChI Key: HGUWSZPRJQTWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peratizole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound, like other pyrazoles, exhibits a range of biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peratizole can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Peratizole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrazole oxides.

    Reduction: Reduction reactions can convert this compound to dihydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and dihydropyrazoles.

Scientific Research Applications

Peratizole has a wide range of applications in scientific research:

Mechanism of Action

Peratizole exerts its effects through various mechanisms:

Properties

CAS No.

29952-13-4

Molecular Formula

C17H26N4S2

Molecular Weight

350.5 g/mol

IUPAC Name

2,4-dimethyl-5-[4-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]butyl]-1,3-thiazole

InChI

InChI=1S/C17H26N4S2/c1-13-12-22-17(18-13)21-10-8-20(9-11-21)7-5-4-6-16-14(2)19-15(3)23-16/h12H,4-11H2,1-3H3

InChI Key

HGUWSZPRJQTWJN-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)N2CCN(CC2)CCCCC3=C(N=C(S3)C)C

Canonical SMILES

CC1=CSC(=N1)N2CCN(CC2)CCCCC3=C(N=C(S3)C)C

Key on ui other cas no.

29952-13-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.